molecular formula C21H41N3O3 B3052933 Dibutyl ethylhexanoyl glutamide CAS No. 486455-65-6

Dibutyl ethylhexanoyl glutamide

Cat. No.: B3052933
CAS No.: 486455-65-6
M. Wt: 383.6 g/mol
InChI Key: OVUBDKNXJHOLMI-ZVAWYAOSSA-N
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Description

Dibutyl ethylhexanoyl glutamide is an amino acid-based compound derived from L-Glutamic acid. It is primarily used as an oil gelling agent in various personal care and cosmetic products. This compound is known for its ability to self-assemble and trap oils in a mesh network, creating gels or clear solids with nonpolar liquids such as silicone oils and mineral oil .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl ethylhexanoyl glutamide is synthesized by reacting L-Glutamic acid with dibutylamine and 2-ethylhexanoyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation. The final product is obtained as a powder or a viscous liquid, depending on the specific formulation requirements .

Chemical Reactions Analysis

Types of Reactions

Dibutyl ethylhexanoyl glutamide primarily undergoes substitution reactions due to the presence of amide and ester functional groups. It can also participate in hydrogen bonding and self-assembly processes, which are crucial for its gelling properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include various gel-like structures and clear solids, depending on the specific conditions and reactants used .

Scientific Research Applications

Dibutyl ethylhexanoyl glutamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of dibutyl ethylhexanoyl glutamide involves the formation of a network structure held together by intermolecular hydrogen bonds. This network can absorb nonpolar materials, much like a sponge, creating a gel-like consistency. The compound’s ability to self-assemble and trap oils is crucial for its effectiveness as a gelling agent .

Comparison with Similar Compounds

Dibutyl ethylhexanoyl glutamide is often compared with other amino acid-based oil gelling agents, such as dibutyl lauroyl glutamide. Both compounds share similar gelling properties and are used in personal care products. this compound is unique in its ability to form clear hard oil sticks and stable emulsions, making it more versatile in certain applications .

List of Similar Compounds

Properties

IUPAC Name

(2S)-N,N'-dibutyl-2-(2-ethylhexanoylamino)pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N3O3/c1-5-9-12-17(8-4)20(26)24-18(21(27)23-16-11-7-3)13-14-19(25)22-15-10-6-2/h17-18H,5-16H2,1-4H3,(H,22,25)(H,23,27)(H,24,26)/t17?,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUBDKNXJHOLMI-ZVAWYAOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)NC(CCC(=O)NCCCC)C(=O)NCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)C(=O)N[C@@H](CCC(=O)NCCCC)C(=O)NCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197571
Record name Dibutyl ethylhexanoyl glutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486455-65-6
Record name (2S)-N1,N5-Dibutyl-2-[(2-ethyl-1-oxohexyl)amino]pentanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486455-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibutyl ethylhexanoyl glutamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486455656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibutyl ethylhexanoyl glutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1,N5-Dibutyl-N2-(2-ethylhexanoyl)-L-glutamamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.217.026
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIBUTYL ETHYLHEXANOYL GLUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IAF2L30VS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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